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Compound of Interest

Desmethyl-YM-298198
Compound Name:
hydrochloride

Cat. No.: B560239

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological properties of
Desmethyl-YM-298198 hydrochloride. Due to the limited availability of comprehensive in vitro
studies on Desmethyl-YM-298198 hydrochloride in publicly accessible literature, this guide
also incorporates detailed data from its well-characterized parent compound, YM-298198, to
provide a more complete profile for researchers.

Desmethyl-YM-298198 hydrochloride is a derivative of YM-298198, a potent, selective, and
non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1).[1][2]
Understanding the in vitro characteristics of this compound and its parent is crucial for its
application in neuroscience research and potential therapeutic development for neurological
disorders.[3]

Core Compound Properties
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Property

Desmethyl-YM-298198
hydrochloride

YM-298198 hydrochloride

Chemical Name

6-Amino-N-cyclohexyl-3-
methylthiazolo[3,2-
albenzimidazole-2-

carboxamide hydrochloride

6-Amino-N-cyclohexyl-N,3-
dimethylthiazolo[3,2-
a]benzimidazole-2-

carboxamide hydrochloride

Molecular Formula C17H21CIN4OS C1sH23CIN4OS

Molecular Weight 364.9 g/mol 378.9 g/mol

Purity >098-99% >99%

Solubility Soluble in DMSO to 50 mM Soluble in water to 100 mM
CAS Number 1177767-57-5 748758-45-4

Pharmacological Data

The primary molecular target of this compound series is the mGluR1. The following table

summarizes the key in vitro pharmacological data.

Desmethyl-

Receptor

Parameter YM-298198 Assay Type
YM-298198 Target
Glutamate-
induced inositol
ICso0 16 nM[4][5] 16 nM[3] rat mGluR1
phosphate
production
) Radioligand
Ki Not Available 19 nM[3] rat mGluR1 o
Binding Assay
ICs0 > 10 pM for _
o ) Functional
Selectivity Not Available mGIuR2, 3, 4a, Other mGIuRs
Assays
5, 6, & 7b[3]

Experimental Protocols
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Detailed experimental protocols for the characterization of Desmethyl-YM-298198
hydrochloride are not extensively published. However, based on the characterization of its
parent compound, YM-298198, and standard methodologies for mGIuR1 antagonists, the
following protocols are representative of the techniques likely employed.

Radioligand Binding Assay (for Ki Determination of YM-
298198)

This assay is designed to determine the binding affinity of a compound to its target receptor.

o Membrane Preparation: Membranes are prepared from NIH3T3 cells stably expressing rat
MGIuR1.

e Radioligand: [?H]-YM-298198 is used as the radioligand.
o Assay Buffer: A suitable buffer, such as 50 mM Tris-HCI (pH 7.4), is used.

 Incubation: Membranes, radioligand, and varying concentrations of the test compound (e.g.,
YM-298198) are incubated to allow for competitive binding.

o Separation: Bound and free radioligand are separated by rapid filtration through glass fiber
filters.

o Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

o Data Analysis: The inhibition constant (Ki) is calculated from the ICso value (the
concentration of test compound that displaces 50% of the specific binding of the radioligand)
using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay (for ICso
Determination)

This functional assay measures the ability of an antagonist to inhibit the agonist-induced
activation of the Gg-coupled mGIuRL1.

e Cell Culture: NIH3T3 cells stably expressing rat mGluR1 are cultured in appropriate media.
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Labeling: Cells are labeled overnight with myo-[3H]inositol to allow for its incorporation into
cellular phosphoinositides.

Compound Treatment: Cells are pre-incubated with varying concentrations of the antagonist
(e.g., Desmethyl-YM-298198 or YM-298198) before stimulation.

Agonist Stimulation: Glutamate, the endogenous agonist, is added to stimulate the mGIuR1,
leading to the production of inositol phosphates.

Extraction: The reaction is terminated, and the produced [3H]-inositol phosphates are
extracted.

Purification: The [3H]-inositol phosphates are separated from other radioactive components
using anion-exchange chromatography.

Quantification: The amount of [3H]-inositol phosphates is determined by liquid scintillation
counting.

Data Analysis: The ICso value, representing the concentration of antagonist that inhibits 50%
of the glutamate-induced IP accumulation, is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow

Visualizations
MGIuR1 Signaling Pathway

The parent compound, YM-298198, is a non-competitive antagonist of mGIluR1, which is a Gg-
coupled G-protein coupled receptor (GPCR). The canonical signaling cascade initiated by
MGIuR1 activation is depicted below. Desmethyl-YM-298198 is expected to inhibit this
pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b560239?utm_src=pdf-custom-synthesis
https://www.abcam.com/en-us/products/biochemicals/desmethyl-ym298198-hydrochloride-analogue-of-mglu1-antagonist-ym298198-ab120016
https://www.abcam.com/en-us/products/biochemicals/desmethyl-ym298198-hydrochloride-analogue-of-mglu1-antagonist-ym298198-ab120016
https://www.rndsystems.com/products/desmethyl-ym-298198_2447
https://www.medchemexpress.com/ym-298198-hydrochloride.html
https://www.medchemexpress.com/desmethyl-ym-298198-hydrochloride.html?locale=ko-KR
https://file.medchemexpress.com/batch_PDF/HY-103567A/Desmethyl-YM-298198-DataSheet-MedChemExpress.pdf
https://www.benchchem.com/product/b560239#in-vitro-characterization-of-desmethyl-ym-298198-hydrochloride
https://www.benchchem.com/product/b560239#in-vitro-characterization-of-desmethyl-ym-298198-hydrochloride
https://www.benchchem.com/product/b560239#in-vitro-characterization-of-desmethyl-ym-298198-hydrochloride
https://www.benchchem.com/product/b560239#in-vitro-characterization-of-desmethyl-ym-298198-hydrochloride
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b560239?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560239?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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